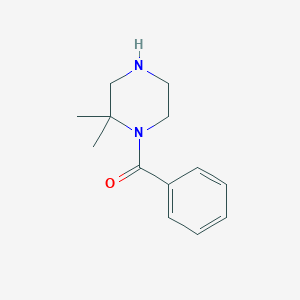
2-(2,6-Dichlorophenoxy)quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenoxy)quinolin-6-ol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenoxy)quinolin-6-ol typically involves the reaction of 2,6-dichlorophenol with 6-hydroxyquinoline. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenoxy)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6,7-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline-6,7-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dichlorophenoxy)quinolin-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenoxy)quinolin-6-ol involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. These interactions make it a potent antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyquinoline: Lacks the chlorine atoms, resulting in different biological activities.
2-(2,4-Dichlorophenoxy)quinoline: Similar structure but with chlorine atoms at different positions, leading to variations in reactivity and applications.
6-Hydroxyquinoline: The parent compound without the phenoxy group, used as a precursor in the synthesis of various derivatives.
Uniqueness
2-(2,6-Dichlorophenoxy)quinolin-6-ol is unique due to the presence of both the dichlorophenoxy and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H9Cl2NO2 |
|---|---|
Molecular Weight |
306.1 g/mol |
IUPAC Name |
2-(2,6-dichlorophenoxy)quinolin-6-ol |
InChI |
InChI=1S/C15H9Cl2NO2/c16-11-2-1-3-12(17)15(11)20-14-7-4-9-8-10(19)5-6-13(9)18-14/h1-8,19H |
InChI Key |
DGTFJKBGKVLICS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=NC3=C(C=C2)C=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


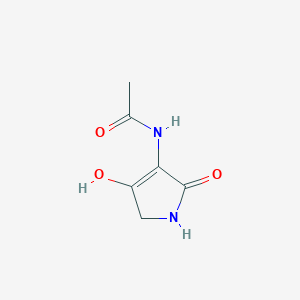
![N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine](/img/structure/B13870692.png)
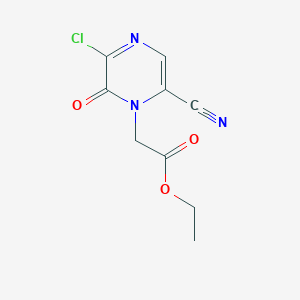
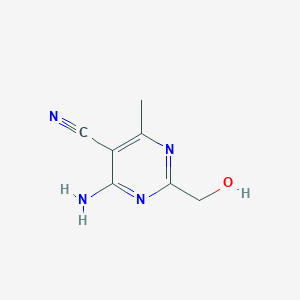
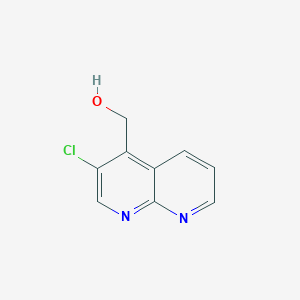
![3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13870723.png)
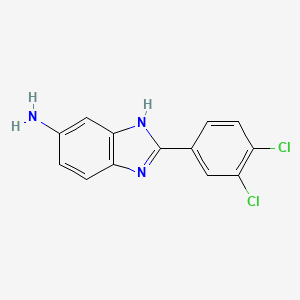
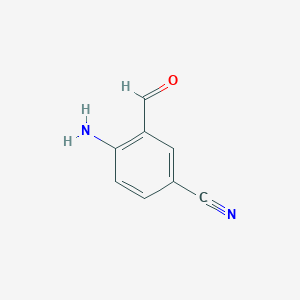

![N-[4-chloro-3-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13870748.png)
![Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13870755.png)
![3-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B13870761.png)
![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone](/img/structure/B13870767.png)
